beta,3-Dinitrostyrene
Description
The Significance of Nitroalkenes within Contemporary Organic Chemistry
Nitroalkenes, also known as nitro olefins, represent a pivotal class of functional groups in modern organic chemistry. wikipedia.org Their chemical identity is a composite of an alkene and a nitro group, which work in concert to activate the double bond, making it highly susceptible to a range of chemical transformations. wikipedia.org This inherent reactivity makes them powerful tools in the synthesis of complex molecules. scispace.com
The electron-withdrawing nature of the nitro group makes nitroalkenes potent electrophiles, particularly effective as Michael acceptors in carbon-carbon bond-forming reactions. wikipedia.orgnih.govmdpi.comrsc.org This allows for the conjugate addition of a wide variety of nucleophiles, including carbanions, amines, thiols, and alcohols, leading to the formation of diverse and highly functionalized products. nih.govmdpi.com Furthermore, the resulting nitroalkanes can be readily transformed into other valuable functional groups such as amines, ketones, and oximes. wikipedia.org
Beyond their role in Michael additions, nitroalkenes are also valuable partners in cycloaddition reactions. They can function as activated dienophiles in Diels-Alder reactions and participate in [3+2] cycloadditions, providing access to a variety of five-membered heterocyclic systems. wikipedia.orgsci-rad.com The versatility of nitroalkenes is further highlighted by their use in multicomponent and cascade reactions, which allow for the rapid construction of molecular complexity from simple starting materials. researchgate.net The ability of the nitro group to be easily converted into other functionalities has significantly broadened the scope of nitroalkenes in the synthesis of natural products, pharmaceuticals, and other target molecules. scispace.comresearchgate.net
Historical Perspectives on the Synthesis and Reactivity of Dinitrostyrene Derivatives
The synthesis of nitrostyrene (B7858105) derivatives has a long history, with the Henry reaction, or nitroaldol reaction, being a cornerstone method. wikipedia.org Discovered in 1895 by Louis Henry, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org Subsequent dehydration of this intermediate readily yields the corresponding nitroalkene. wikipedia.orgwikipedia.org This classical method has been widely employed for the synthesis of various substituted nitrostyrenes, including dinitrostyrene derivatives. orgsyn.orgresearchgate.net For instance, the synthesis of β,3-dinitrostyrene can be achieved through the reaction of 3-nitrobenzaldehyde (B41214) with nitromethane (B149229). ontosight.ai
A notable application of dinitrostyrene derivatives in historical and contemporary synthesis is the Nenitzescu indole (B1671886) synthesis. This reaction, pioneered by Costin Nenitzescu, involves the reductive cyclization of o,β-dinitrostyrenes to form indoles. researchgate.net This method has proven to be a robust strategy for the preparation of a wide range of substituted indoles, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netrsc.org The synthesis of the required o,β-dinitrostyrene precursor is typically achieved through the base-catalyzed condensation of an o-nitrobenzaldehyde with a nitroalkane. researchgate.net
Over the years, various reducing agents and reaction conditions have been explored for the reductive cyclization of dinitrostyrenes. While early methods often employed reagents like iron in acetic acid, later developments have introduced milder and more efficient catalytic hydrogenation protocols. researchgate.net The reactivity of the dinitrostyrene system, with its two nitro groups, has been a key area of investigation, leading to the development of selective reduction methods to achieve the desired cyclization. scispace.com
Isomeric and Structural Considerations of β,3-Dinitrostyrene and Related Dinitrostyrenes
Dinitrostyrenes can exist as various structural isomers, with the positions of the two nitro groups defining the specific compound. The nomenclature designates the position of the nitro group on the benzene (B151609) ring (ortho, meta, or para, corresponding to 2-, 3-, or 4- respectively) and the position on the vinyl side chain (α or β). Thus, β,3-dinitrostyrene has a nitro group at the meta position of the phenyl ring and at the β-carbon of the vinyl group.
The geometry of the double bond in β-nitrostyrenes also gives rise to (E) and (Z) isomers. The (E)-isomer, where the phenyl and nitro groups are on opposite sides of the double bond, is generally the more stable and more commonly encountered form. ontosight.ainih.gov The less stable (Z)-isomer can be synthesized, and studies have shown that the two isomers can exhibit different reactivity in certain reactions, such as [3+2] cycloadditions. nih.gov
The structural arrangement of the nitro groups significantly influences the electronic properties and reactivity of the molecule. The presence of two strong electron-withdrawing groups makes dinitrostyrenes highly electrophilic. rsc.org This high degree of electrophilicity is a defining characteristic that underpins their utility in organic synthesis.
Below is a table summarizing some of the known dinitrostyrene isomers and their key identifiers.
| Isomer Name | CAS Number | Molecular Formula |
| β,3-Dinitrostyrene | 882-26-8 | C₈H₆N₂O₄ |
| o,β-Dinitrostyrene | 3156-39-6 | C₈H₆N₂O₄ |
| p,β-Dinitrostyrene | 3156-41-0 | C₈H₆N₂O₄ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-3-[(E)-2-nitroethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEGXQQUPVDQEE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879315 | |
| Record name | 3-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34441-47-9, 882-26-8 | |
| Record name | 1-Nitro-3-[(1E)-2-nitroethenyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Nitro-omega-nitrostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styrene, m,beta-dinitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m,.beta.-Dinitrostyrene | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m,.beta.-Dinitrostyrene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-NITRO-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |
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Sophisticated Synthetic Methodologies for β,3 Dinitrostyrene and Its Congeners
Regioselective Nitration Strategies for β,3-Dinitrostyrene Precursors
A primary route to β,3-dinitrostyrene involves the introduction of a second nitro group onto a mononitrated precursor. The success of this approach hinges on the ability to direct the incoming nitro group to the desired position on either the aromatic ring or the vinyl side chain, a challenge addressed through careful selection of nitrating agents and reaction conditions.
Catalytic and Reagent-Controlled Nitration of Nitrostyrenes
The direct nitration of a nitrostyrene (B7858105) precursor is a common strategy. For the synthesis of congeners of β,3-dinitrostyrene, this typically involves the nitration of a β-nitrostyrene derivative on the aromatic ring. For instance, the synthesis of 4,5-dibenzyloxy-2,β-dinitrostyrene is achieved by nitrating 3,4-dibenzyloxy-β-nitrostyrene with fuming nitric acid. google.com This reaction demonstrates the feasibility of selectively nitrating the aromatic ring of a β-nitrostyrene compound, where the existing substituents guide the regioselectivity of the electrophilic aromatic substitution. The electron-withdrawing nature of the β-nitrovinyl group directs the incoming electrophile, while the reaction conditions are controlled to prevent polymerization or side reactions. unirioja.es
While direct nitration of styrenes can sometimes lead to a mixture of products, including ring nitration and addition to the vinyl group, specific reagents can control the outcome. unirioja.es For the targeted synthesis of β,3-dinitrostyrene, a plausible precursor would be β-nitrostyrene itself. The nitration would need to be controlled to favor substitution at the meta-position of the phenyl ring. The β-nitrovinyl group acts as a deactivating, meta-directing group for electrophilic aromatic substitution, which would theoretically guide the incoming nitro group to the 3-position.
Tetranitromethane-Mediated Nitration in Dihydroxynitrostyrene Synthesis
Tetranitromethane (TNM) serves as a specialized reagent for nitration under specific conditions, particularly in the synthesis of highly functionalized dinitrostyrene derivatives. A notable application is the synthesis of 4,5-dihydroxy-2,β-dinitrostyrene from a 3,4-dihydroxy-β-nitrostyrene precursor. epo.orggoogle.com
In this procedure, the nitration is carried out in a buffered aqueous/ethanolic solution at low temperatures (0 °C). epo.orggoogle.com A solution of tetranitromethane in ethanol (B145695) is added dropwise to a mixture of the dihydroxy-β-nitrostyrene precursor and a zinc salt, such as ZnSO₄. epo.orggoogle.com The presence of the zinc salt is thought to play a crucial role in this transformation. This method successfully introduces a nitro group onto the aromatic ring at a position ortho to one of the hydroxyl groups, yielding the desired dinitrostyrene product. google.com
| Parameter | Value/Condition |
| Starting Material | 3,4-dihydroxy-β-nitrostyrene |
| Nitrating Agent | Tetranitromethane (TNM) |
| Solvent System | 0.1 M NaHCO₃ buffer (pH 8) / Ethanol |
| Catalyst/Additive | ZnSO₄ (5 equivalents) |
| Temperature | 0 °C (ice bath) |
| Product | 4,5-dihydroxy-2,β-dinitrostyrene |
| Yield | 52% (after recrystallization) |
| Data sourced from patent information describing the synthesis of a dihydroxydinitrostyrene congener. epo.orggoogle.com |
Condensation and Elimination Routes to β,3-Dinitrostyrene
A fundamentally different and highly convergent approach to synthesizing β,3-dinitrostyrene involves constructing the molecule from two key fragments: a nitrated benzaldehyde (B42025) and a nitroalkane. This pathway is centered around the classic Henry reaction, followed by a dehydration step. wikipedia.org
Base-Catalyzed Condensation of Nitrobenzaldehydes with Nitromethane (B149229)
The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.org To synthesize β,3-dinitrostyrene, the specific precursors are 3-nitrobenzaldehyde (B41214) and nitromethane. mdpi.com
The mechanism begins with the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. youtube.com This nucleophilic anion then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting β-nitro alkoxide intermediate is subsequently protonated by the conjugate acid of the base, yielding the β-nitro alcohol, 1-(3-nitrophenyl)-2-nitroethanol. wikipedia.orgmdpi.com A variety of bases can be used to catalyze this reaction, including alkali metal hydroxides, alkoxides, and amines, often in an alcoholic solvent. scirp.org Asymmetric versions of the Henry reaction using chiral metal catalysts have been developed to produce enantiomerically enriched β-nitro alcohols. mdpi.comorgsyn.orgniscpr.res.in
| Reactant 1 | Reactant 2 | Product | Catalyst System | Yield | Enantiomeric Excess (ee) |
| 3-Nitrobenzaldehyde | Nitromethane | (R)-(-)-2-Nitro-1-(3-nitrophenyl)ethan-1-ol | Chiral bis(β-amino alcohol)-Cu(OAc)₂ | 91% | 81.20% |
| 2-Nitrobenzaldehyde | Nitromethane | (R)-2-Nitro-1-(2-nitrophenyl)ethan-1-ol | Chiral bis(β-amino alcohol)-Cu(OAc)₂ | 99% | 94.6% |
| 4-Nitrobenzaldehyde | Nitromethane | (R)-(-)-2-Nitro-1-(4-nitrophenyl)ethan-1-ol | Chiral bis(β-amino alcohol)-Cu(OAc)₂ | 96% | 81.32% |
| Data from a study on asymmetric Henry reactions. mdpi.com |
Dehydration Processes in Styrene (B11656) Derivative Formation
The final step in this synthetic sequence is the elimination of water from the 1-(3-nitrophenyl)-2-nitroethanol intermediate to form the carbon-carbon double bond of β,3-dinitrostyrene. This dehydration reaction is often facilitated by the same reaction conditions used for the Henry condensation, particularly if the reaction is run under acidic conditions or at elevated temperatures. scirp.org
Alternatively, the dehydration can be performed as a separate step. The β-nitro alcohol can be treated with a dehydrating agent, such as acetic anhydride, or subjected to acid-catalyzed elimination. The presence of the acidic α-proton (adjacent to the newly formed alcohol) and the electron-withdrawing nitro group facilitates this elimination process, leading to the formation of the thermodynamically stable conjugated nitroalkene system. wikipedia.orgyoutube.com
Advanced Olefin Metathesis for Dinitrostyrene Scaffold Construction
Olefin metathesis is a powerful reaction that redistributes alkylidene fragments of alkenes, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. organic-chemistry.org In principle, cross-metathesis (CM) could provide a route to dinitrostyrene scaffolds by coupling two different olefin partners.
However, the application of cross-metathesis to the synthesis of conjugated nitroalkenes such as β,3-dinitrostyrene is challenging. Research has shown that while cross-metathesis is effective for preparing aliphatic nitroalkenes where the nitro group is not directly attached to the double bond, conjugated nitro-olefins are often problematic substrates. organic-chemistry.orgnih.govacs.orgacs.org Some studies classify conjugated nitroalkenes as "Type IV" olefins or "spectators" in the context of metathesis, meaning they tend not to participate in the reaction and may not deactivate the catalyst but are generally unreactive. researchgate.net
Cross-Metathesis Applications with Grubbs' Catalysts in Nitroalkene Synthesis
Olefin metathesis, a powerful carbon-carbon double bond forming reaction, has been significantly advanced by the development of well-defined ruthenium catalysts, famously known as Grubbs' catalysts. wikipedia.orgumicore.com Cross-metathesis (CM) is a variant of this reaction that allows for the coupling of two different olefinic partners. organic-chemistry.org This methodology has found application in the synthesis of nitroalkenes, offering a versatile route to these compounds which are valuable precursors in organic synthesis. caltech.edu
The Grubbs' first, second, and third-generation catalysts, as well as the Hoveyda-Grubbs catalysts, have demonstrated broad functional group tolerance and compatibility with a range of solvents, making them suitable for complex synthetic schemes. wikipedia.orgumicore.com In the context of nitroalkene synthesis, a terminal alkene can be reacted with a nitro-containing olefin in the presence of a Grubbs' catalyst to yield the desired substituted nitroalkene. The general mechanism involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to give the new olefinic products.
A key advantage of using Grubbs' catalysts in this context is their ability to tolerate the electron-withdrawing nitro group, which can be challenging for other catalytic systems. The choice of catalyst generation and specific ligand architecture can influence the efficiency and stereoselectivity of the cross-metathesis reaction. For instance, second-generation Grubbs' catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and stability compared to their first-generation counterparts. utc.edu
Synthesis of Highly Functionalized Nitroalkenes via Metathesis
The utility of cross-metathesis with Grubbs' catalysts extends to the synthesis of highly functionalized nitroalkenes, which would be difficult to access through traditional methods such as Henry (nitroaldol) reactions. This approach allows for the incorporation of a wide array of functional groups into the nitroalkene structure, significantly expanding the synthetic possibilities.
For example, the cross-metathesis of a simple, readily available nitroalkene with a more complex olefin containing functionalities such as esters, ethers, or even other heterocyclic moieties can be achieved. This modular approach provides a straightforward entry to a diverse library of substituted nitroalkenes. The reaction conditions are typically mild, and the catalyst loading can often be kept low, making the process efficient and atom-economical.
An illustrative example from the literature, though not for β,3-dinitrostyrene itself, is the synthesis of the eugenol (B1671780) dimer via a cross-metathesis reaction catalyzed by the second-generation Grubbs' catalyst. utc.edu This reaction demonstrates the capability of the catalyst to dimerize a substituted alkene, driven by the release of ethylene (B1197577) gas. utc.edu This principle can be conceptually extended to the synthesis of complex nitroalkenes.
The table below summarizes representative examples of cross-metathesis reactions for the synthesis of functionalized alkenes, highlighting the versatility of Grubbs' catalysts.
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Grubbs' 2nd Gen | 9,9-diallylfluorene | - | Spiro[3-cyclopentene-1,9'-[9H]fluorene] | - | utc.edu |
| Grubbs' 2nd Gen | Eugenol | Eugenol | (E)-4,4'-(but-2-ene-1,4-diyl)bis(2-methoxyphenol) | - | utc.edu |
While direct synthesis of dinitrostyrenes using this method is not widely reported, the principles established for the synthesis of other functionalized nitroalkenes suggest its potential applicability.
Stereoselective and Enantioselective Approaches to β,3-Dinitrostyrene Derivatives
The control of stereochemistry is a central theme in modern organic synthesis. While the synthesis of β,3-dinitrostyrene itself does not inherently involve chiral centers on the styrene core, the subsequent reactions of these compounds can generate stereocenters. Therefore, stereoselective and enantioselective approaches often focus on the reactions of dinitrostyrene derivatives rather than their direct asymmetric synthesis.
Research in this area has explored the diastereoselective synthesis of highly substituted cyclohexanones through the conjugate addition of curcumin (B1669340) to arylidenemalonates. beilstein-journals.org While not directly involving dinitrostyrenes, this work highlights strategies for controlling diastereoselectivity in Michael-type additions, a common reaction pathway for nitroalkenes.
In a more relevant context, the synthesis of 2,6-dinitrostyrene has been reported as a key intermediate for various heterocyclic compounds. lookchem.com The synthesis involved hydroxymethylation of 2,6-dinitrotoluene (B127279) followed by elimination. While this specific route does not employ stereoselective methods, the resulting dinitrostyrene is a prochiral substrate for subsequent asymmetric transformations.
One of the challenges in the direct enantioselective synthesis of substituted styrenes is the control of the geometry around the double bond and the creation of stereocenters in the substituents. For dinitrostyrene derivatives, the focus has been on their use as synthons in reactions that build up chiral complexity. For instance, the development of methods for the synthesis of indoles from 2-methylnitrobenzenes via condensation with formamide (B127407) acetals and subsequent reduction showcases the transformation of nitrostyrene-like intermediates into complex heterocyclic structures. orgsyn.org
The table below presents information on the synthesis of a specific dinitrostyrene derivative, which serves as a precursor for further synthetic manipulations where stereochemistry could be introduced.
| Precursor | Reagents | Product | Yield (%) | Reference |
| 3,5-dimethoxy-4-hydroxy-2-nitrobenzaldehyde | Nitromethane, Ammonium acetate, Acetic anhydride | 3,5-dimethoxy-4-hydroxy-2,β-dinitrostyrene | 58 | prepchem.com |
Mechanistic Elucidation and Reactive Transformations of β,3 Dinitrostyrene
Reductive Cyclization Pathways to Heterocyclic Systems
While the reactions at the alkene are a hallmark of dinitrostyrenes, the nitro groups themselves can undergo reduction, leading to complex and synthetically useful transformations. A key example is the formation of indole (B1671886) rings, a privileged scaffold in medicinal chemistry.
The synthesis of indoles from dinitrostyrenes requires a specific constitutional isomer, namely an ortho,β-dinitrostyrene (e.g., 1-(2-nitrophenyl)-2-nitroethene), where one nitro group is at the ortho position of the phenyl ring. researchgate.net This specific arrangement is necessary for the final ring-closing step. The process involves the simultaneous or sequential reduction of both nitro groups. The reduction of the ortho-nitro group to an amino group provides the necessary nucleophile, which then attacks an intermediate formed from the reduction of the β-nitro group, leading to intramolecular cyclization and subsequent aromatization to form the indole ring. clockss.org This transformation is a powerful method for constructing substituted indole derivatives. researchgate.nettandfonline.com
A classic and effective method for the reductive cyclization of ortho,β-dinitrostyrenes is the use of iron powder in acetic acid. thieme-connect.com This system is valued for being low-cost, non-toxic, and environmentally friendly. thieme-connect.com The reaction proceeds under mild conditions and offers good functional group tolerance. The iron metal acts as the reducing agent, converting both nitro groups. The acidic medium facilitates the reaction cascade, culminating in the formation of the indole heterocycle. This method has been successfully applied to synthesize various substituted indoles, including 5,6-diacetoxyindole (B75982) from its corresponding dinitrostyrene precursor.
Other metal systems, such as indium in acetic acid, have also been developed as environmentally favorable alternatives, providing good to excellent yields of indole products under mild conditions. clockss.org
Interactive Table: Metal-Mediated Reductive Cyclization of Dinitrostyrenes
| Dinitrostyrene Precursor | Metal/Acid System | Solvent | Yield (%) | Reference |
| 4,5-Diacetoxy-2,β-dinitrostyrene | Fe / Acetic Acid | Ethanol (B145695)/Acetic Acid | Not specified | |
| (E)-4,5-dimethoxy-2,β-dinitrostyrene | In / Acetic Acid | Toluene (B28343) | 85 | clockss.org |
| (E)-4-methyl-2,β-dinitrostyrene | In / Acetic Acid | Toluene | 82 | clockss.org |
| (E)-5-chloro-2,β-dinitrostyrene | In / Acetic Acid | Benzene (B151609) | 75 | clockss.org |
Catalytic hydrogenation using platinum group metals offers a clean and efficient alternative for the reductive cyclization of dinitrostyrenes. iitm.ac.in Palladium, platinum, and rhodium are highly active catalysts for the reduction of nitro groups. iitm.ac.inresearchgate.net These reactions are typically carried out under an atmosphere of hydrogen gas, with the metal catalyst often supported on a high-surface-area material like carbon (e.g., Pd/C) or alumina. researchgate.netnih.gov
The choice of metal can influence the selectivity and reaction conditions. Palladium-catalyzed systems, sometimes using carbon monoxide surrogates like phenyl formate (B1220265) instead of H₂, have been developed for the reductive cyclization of nitrostyrenes to indoles. nih.govmdpi.comunimi.it These methods provide a flexible route to variously substituted indoles and can be more efficient than reactions under gaseous CO. mdpi.comunimi.it The mild conditions often employed in catalytic hydrogenation allow for broad functional group compatibility, making it a valuable tool in complex molecule synthesis. nih.govamericanelements.com
Indole Synthesis via Reductive Cyclization of ortho,β-Dinitrostyrenes
Dithionite-Based Reductions (e.g., Sodium Dithionite (B78146)/Zn(II))
Sodium dithionite (Na₂S₂O₄) is a versatile and cost-effective reducing agent frequently employed for the conversion of aromatic nitro compounds to their corresponding anilines. organic-chemistry.orgresearchgate.net This reagent is particularly useful due to its specificity for nitro groups, often leaving other reducible functionalities within a molecule intact. asianpubs.org The reduction mechanism is understood to proceed via a single electron transfer process. acsgcipr.orgresearchgate.net While the reaction can be conducted under various conditions, it is often performed in an aqueous ethanol solvent system. acsgcipr.org The efficacy of sodium dithionite is typically enhanced in basic media, with sodium bicarbonate often added to maintain a pH between 8 and 9. asianpubs.org
The general process involves the heating of the nitro compound with the dithionite reagent. acsgcipr.org Although specific studies detailing the reduction of β,3-dinitrostyrene using a sodium dithionite/Zn(II) system are not extensively documented, the known reactivity of dithionite with dinitroarenes provides a strong basis for its application. researchgate.net For instance, sodium dithionite has been successfully used in one-pot syntheses to reduce nitroarenes, which then participate in subsequent reactions to form heterocyclic products like N-aryl benzimidazoles and arylquinazolin-4(3H)-ones. aragen.com Given that β,3-dinitrostyrene contains an aromatic nitro group, this reagent offers a potent method for its selective or complete reduction. The presence of a co-reagent like Zn(II) typically serves to facilitate the electron transfer process, although dithionite itself is a powerful reductant. commonorganicchemistry.com
Indium-Mediated Reductive Cyclization
Indium metal has emerged as a favorable reagent for organic transformations due to its environmental advantages and unique reactivity, particularly in aqueous media. clockss.orgresearchgate.net A significant application is the reductive heterocyclization of o,β-dinitrostyrenes to form indole derivatives. clockss.org This transformation is efficiently mediated by a combination of indium metal and acetic acid in an aprotic, non-polar solvent like toluene or benzene at elevated temperatures (80 °C to reflux). clockss.org
The reaction proceeds via a proposed mechanism involving sequential single electron transfers from the indium metal, proton transfers from acetic acid, and isomerization to generate a key intermediate. This intermediate then undergoes cyclization through the nucleophilic addition of the newly formed amine onto a protonated imine, followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the indole core. clockss.org Research has optimized the reaction conditions, identifying a ratio of 1 mmol of dinitrostyrene to 5 equivalents of indium and 10 equivalents of acetic acid as being highly effective. clockss.org This methodology has proven successful for a variety of substituted o,β-dinitrostyrenes, providing good to excellent yields of the corresponding indoles. clockss.org
Table 1: Indium-Mediated Reductive Cyclization of Substituted o,β-Dinitrostyrenes This table is interactive. You can sort and filter the data.
| Entry | Substituent on Phenyl Ring | Solvent | Yield (%) |
|---|---|---|---|
| 1 | H | Toluene | 82 |
| 2 | 4-CH₃ | Benzene | 85 |
| 3 | 5-CH₃ | Benzene | 84 |
| 4 | 4-OCH₃ | Toluene | 81 |
| 5 | 5-OCH₃ | Benzene | 83 |
| 6 | 4-Cl | Toluene | 75 |
| 7 | 5-Cl | Benzene | 78 |
Data sourced from a study on indium/acetic acid-mediated reductive heterocyclizations. clockss.org
This method is distinguished by its mild conditions and good yields, providing a valuable pathway for the synthesis of functionalized indoles from dinitrostyrene precursors. clockss.orgscispace.com
Palladium-Catalyzed Reductive Cyclization of α-Aryl-β-Nitrostyrenes
Palladium-catalyzed reductive cyclization is a powerful technique for the synthesis of nitrogen-containing heterocycles. orientjchem.orgnih.gov While the direct use of pressurized carbon monoxide (CO) is effective, its practical application can be limited. unimi.it To circumvent this, CO surrogates like phenyl formate have been successfully employed. unimi.itmdpi.com
Formation of Other Nitrogen-Containing Heterocycles
β-Nitrostyrenes, including β,3-dinitrostyrene, are valuable and versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles beyond indoles. researchgate.net The electrophilically activated double bond, a consequence of the potent electron-withdrawing nitro group, makes these compounds susceptible to various synthetic transformations. nih.gov
These molecules can serve as building blocks for:
Pyrroles : These five-membered heterocycles can be synthesized from β-nitrostyrenes, often through multicomponent reactions where the nitrostyrene (B7858105) undergoes a Michael addition as a key step. researchgate.net
Quinolines : An efficient method for the regioselective synthesis of 3-arylquinolines involves the reaction of α-aminoacetophenones with trans-β-nitrostyrene, demonstrating another pathway to six-membered heterocycles. researchgate.net
Pyrrolo[1,2-a]pyrazines : These bicyclic heterocycles can be obtained from reactions involving ethylenediamine, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives. researchgate.net
Indolyl-nitroalkanes : The reaction of β-nitrostyrenes with various substituted indoles, catalyzed by N-bromosuccinimide, yields indolyl-nitroalkane derivatives, which can be precursors to more complex structures. researchgate.net
The diverse reactivity of the β-nitrostyrene moiety allows for its incorporation into a multitude of heterocyclic systems, making it a critical synthon in medicinal and synthetic organic chemistry. researchgate.netrsc.org
Cycloaddition Chemistry Involving Dinitrostyrenes
[3+2] Cycloaddition Reactions (Diastereo- and Enantioselective Variations)
The electron-deficient nature of the alkene in β-nitrostyrenes makes them excellent dipolarophiles for [3+2] cycloaddition reactions. nih.govrsc.org This reaction, a type of 1,3-dipolar cycloaddition, involves the combination of a 1,3-dipole (such as a nitrone) with the nitrostyrene to form a five-membered heterocyclic ring, typically an isoxazolidine. wikipedia.org
The mechanism of these reactions is concerted and pericyclic. wikipedia.org Theoretical studies using Molecular Electron Density Theory (MEDT) have elucidated the reactivity and selectivity of these processes. nih.govrsc.org The reaction between a nitrone and a β-nitrostyrene is characterized as a polar, zwitterionic-type process where the nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitrostyrene. nih.govrsc.org The regioselectivity is controlled by the frontier molecular orbital interactions, while stereoselectivity (endo vs. exo) is also observed. nih.govwikipedia.org
Achieving high levels of diastereo- and enantioselectivity is a key goal in modern synthetic chemistry. chemrxiv.orgnih.gov In the context of [3+2] cycloadditions, this is often accomplished through the use of chiral catalysts or auxiliaries. chemrxiv.org For instance, palladium-aza-oxyallyl intermediates have been used in highly diastereo- and enantioselective [3+2] cycloadditions with electrophilic alkenes to form γ-lactam cycloadducts. chemrxiv.orgchemrxiv.org While specific examples involving β,3-dinitrostyrene are specialized, the principles established for β-nitrostyrenes are directly applicable, with the additional 3-nitro group further enhancing the electrophilicity of the double bond and influencing the electronic properties of the system.
Table 2: Theoretical Reactivity Indices for [3+2] Cycloaddition Components This table is interactive. You can sort and filter the data.
| Compound | Type | Electronic Chemical Potential (μ, eV) | Chemical Hardness (η, eV) | Electrophilicity (ω, eV) | Nucleophilicity (N, eV) |
|---|---|---|---|---|---|
| (E)-β-Nitrostyrene | Dipolarophile | -4.79 | 4.88 | 2.35 | 1.83 |
| (Z)-β-Nitrostyrene | Dipolarophile | -4.78 | 4.96 | 2.31 | 1.83 |
| 5,5-dimethylpyrroline-N-oxide | 1,3-Dipole | -2.85 | 5.22 | 0.78 | 3.51 |
Data from B3LYP/6-31G(d) calculations, illustrating the electrophilic nature of nitrostyrenes and the nucleophilic nature of the nitrone. nih.gov
Tandem and Cascade Cycloaddition Processes
The rich reactivity of the nitroalkene functional group allows it to participate in elegant tandem and cascade reaction sequences, enabling the rapid construction of complex molecular architectures. unimi.itnih.gov One notable example is the tandem [4+2]/[3+2] cycloaddition process. beilstein-journals.org
In this type of cascade reaction, the conjugated nitroalkene demonstrates dual reactivity:
[4+2] Hetero-Diels-Alder Reaction : The nitroalkene first acts as a heterodiene, reacting with a suitable dienophile, such as an enol ether. This cycloaddition forms a cyclic nitronate intermediate. beilstein-journals.org
[3+2] Dipolar Cycloaddition : The cyclic nitronate generated in the first step is a 1,3-dipole. It can then undergo an intramolecular or intermolecular [3+2] cycloaddition with a dipolarophile, such as an electron-deficient alkene. beilstein-journals.org
This sequence leads to the formation of complex polycyclic structures, like nitroso acetals, in a highly diastereoselective manner. beilstein-journals.org The ability of the β,3-dinitrostyrene to engage in such cascade processes highlights its utility in advanced organic synthesis, where multiple bonds and stereocenters can be created in a single, efficient operation. beilstein-journals.org
Nitrile Oxide Cycloaddition
The reaction of β,3-dinitrostyrene with nitrile oxides represents a classic example of a 1,3-dipolar cycloaddition. chem-station.com This type of reaction is of significant importance in organic synthesis as it provides a direct route to 2-isoxazolines, which are valuable heterocyclic building blocks. researchgate.netnih.gov In this transformation, the nitrile oxide (R-C≡N⁺-O⁻) acts as the 1,3-dipole, and the carbon-carbon double bond of the β,3-dinitrostyrene serves as the dipolarophile.
The mechanism is generally considered to be a concerted, pericyclic process, where the three atoms of the nitrile oxide react with the two carbons of the alkene double bond in a single step. mdpi.com This concerted pathway involves a cyclic transition state, leading to the stereospecific formation of the isoxazoline (B3343090) ring. The regioselectivity of the cycloaddition is a critical aspect. For nitroalkenes like β,3-dinitrostyrene, the reaction is expected to proceed with high regioselectivity. mdpi.com The electron-withdrawing nature of the nitro groups polarizes the double bond, making the β-carbon electron-deficient and the α-carbon relatively more electron-rich. Theoretical studies on similar systems suggest that the reaction is governed by a Forward Electron Density Flux (FEDF), where electron density flows from the alkene (dipolarophile) to the nitrile oxide (dipole). mdpi.com
The cycloaddition of a generic nitrile oxide (Ar-CNO) to β,3-dinitrostyrene is predicted to yield a single major regioisomer: 3-aryl-5-(3-nitrophenyl)-4-nitro-2-isoxazoline. The orientation is dictated by the electronic demands of the reactants, where the oxygen atom of the nitrile oxide adds to the more electrophilic β-carbon of the dinitrostyrene.
| Reactant 1 | Reactant 2 | Predicted Major Product | Reaction Type |
| β,3-Dinitrostyrene | Nitrile Oxide (R-CNO) | 3-R-5-(3-nitrophenyl)-4-nitro-2-isoxazoline | 1,3-Dipolar Cycloaddition |
Epoxidation Reaction Mechanisms and Stereochemical Control
The epoxidation of β,3-dinitrostyrene involves the addition of an oxygen atom across the alkene double bond to form an epoxide (oxirane). Due to the electron-deficient nature of the double bond, caused by the strong electron-withdrawing effects of the two nitro groups, reagents typically used for electron-rich alkenes are less effective. Electrophilic epoxidizing agents, such as dioxiranes, are required for this transformation. lookchem.com The stereochemical outcome of the reaction is highly dependent on the reagents and the mechanism involved.
Asymmetric Epoxidation with Chiral Dioxiranes
Asymmetric epoxidation of styrenes and related compounds can be achieved with high enantioselectivity using chiral dioxiranes generated in situ from a chiral ketone and an oxidant like Oxone (potassium peroxymonosulfate). nih.govacsgcipr.org This method, often referred to as the Shi epoxidation, is a powerful tool in organocatalysis. acsgcipr.org
For an electron-deficient substrate like β,3-dinitrostyrene, the reaction with an electrophilic chiral dioxirane (B86890) is feasible. lookchem.com The chiral environment provided by the catalyst directs the oxygen atom transfer to one face of the alkene, leading to the formation of one enantiomer of the resulting epoxide in excess. The efficiency and enantioselectivity of the epoxidation are influenced by the structure of the chiral ketone catalyst. Ketones derived from carbohydrates or those incorporating rigid structural motifs like oxazolidinones have been shown to be effective for various styrenes. nih.govnih.gov The reaction proceeds through a carefully orchestrated transition state where non-covalent interactions between the substrate and the chiral catalyst dictate the stereochemical outcome.
Mechanistic Insights into Spiro and Planar Transition States
The stereoselectivity in dioxirane-mediated epoxidations is rationalized by considering the competition between different transition state geometries. nih.gov Two principal transition states are generally proposed: a spiro transition state and a planar transition state. nih.gov
Spiro Transition State: In this arrangement, the plane of the alkene double bond is perpendicular to the plane of the three-membered dioxirane ring. This geometry is often favored for stereoelectronic reasons, as it allows for a stabilizing interaction between an oxygen lone pair on the dioxirane and the π* antibonding orbital of the alkene. nih.gov There are multiple possible spiro arrangements, and steric hindrance between the substituents on the alkene and the chiral catalyst determines which one is favored.
Planar Transition State: In this geometry, the alkene approaches the dioxirane in the same plane. While potentially less favored from a stereoelectronic standpoint, the planar transition state can become dominant if it minimizes steric repulsions or is promoted by attractive non-covalent interactions, such as π-π stacking between the aromatic ring of the substrate and a part of the chiral catalyst. nih.govorganic-chemistry.org
For β,3-dinitrostyrene, the bulky and electron-withdrawing nitro groups, along with the 3-nitrophenyl group, would play a crucial role in determining the favored transition state. The enantiomeric excess of the final epoxide product is a direct consequence of the energy difference between the competing spiro and planar pathways. nih.gov A higher energy difference results in higher selectivity. Research on various substituted styrenes has shown that electronic effects of substituents on the catalyst can influence the balance between these transition states, thereby controlling the enantioselectivity. nih.gov
| Transition State Model | Key Feature | Influencing Factors |
| Spiro | Alkene is perpendicular to the dioxirane ring. | Steric hindrance, stereoelectronic effects. |
| Planar | Alkene is coplanar with the dioxirane ring. | Minimization of steric repulsion, attractive π-π interactions. |
Electrophilic Aromatic Substitution on the Dinitrostyrene Aromatic Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org However, the aromatic ring of β,3-dinitrostyrene is exceptionally deactivated towards electrophilic attack. This deactivation stems from the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) at the 3-position and the 2-nitrovinyl group (-CH=CHNO₂) at the 1-position.
Both of these substituents are meta-directors and strongly deactivate the ring by inductively withdrawing electron density and by resonance (mesomeric) effects. libretexts.org The positive charge that develops in the arenium ion intermediate during the reaction is destabilized by these groups. masterorganicchemistry.com
The directing effects of the two groups reinforce each other.
The nitro group at C3 directs incoming electrophiles to the C5 position (meta to itself). It also deactivates the ortho (C2, C4) and para (C6) positions.
The 2-nitrovinyl group at C1 directs incoming electrophiles to the C3 and C5 positions (meta to itself). However, the C3 position is already substituted. Therefore, it strongly directs towards C5 and deactivates the ortho (C2, C6) and para (C4) positions.
Consequently, all available positions on the ring (C2, C4, C5, C6) are significantly deactivated. The C5 position is the only site that is meta to both deactivating groups. While still heavily deactivated, it is the least disfavored position for electrophilic attack. Therefore, if an electrophilic aromatic substitution reaction could be forced to occur under extremely harsh conditions, the substitution would be expected to happen regioselectively at the C5 position. Standard SEAr reactions like Friedel-Crafts alkylation/acylation, nitration, or halogenation would require powerful catalytic systems and high temperatures, and would likely result in very low yields or decomposition. masterorganicchemistry.comlibretexts.org
| Position on Ring | Influence from C1 (-CH=CHNO₂) | Influence from C3 (-NO₂) | Combined Effect | Predicted Reactivity |
| C2 | Ortho (Deactivated) | Ortho (Deactivated) | Strongly Deactivated | Very Low |
| C4 | Para (Deactivated) | Ortho (Deactivated) | Strongly Deactivated | Very Low |
| C5 | Meta (Least Deactivated) | Meta (Least Deactivated) | Least Deactivated | Low, but most likely site |
| C6 | Ortho (Deactivated) | Para (Deactivated) | Strongly Deactivated | Very Low |
Advanced Spectroscopic and Structural Characterization of β,3 Dinitrostyrene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For β,3-Dinitrostyrene, ¹H NMR and ¹³C NMR would provide definitive evidence for its structural arrangement.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the vinylic and aromatic protons. The two vinylic protons on the β-nitrovinyl group would likely appear as doublets due to coupling with each other, with a large coupling constant (typically >12 Hz) confirming their trans configuration. The aromatic protons on the 3-nitrophenyl ring would exhibit a complex splitting pattern in the downfield region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring. The strong electron-withdrawing effects of the two nitro groups would shift these protons to a lower field (higher ppm values).
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, assuming no accidental overlap. The spectrum would feature signals for the two vinylic carbons and the six carbons of the benzene ring. The carbon atoms bonded to the nitro groups (C-β and C-3) would be significantly deshielded, appearing at a lower field. The chemical shifts would provide direct information about the carbon skeleton and the electronic environment of each carbon atom.
A summary of predicted NMR assignments is presented below.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |
| Vinylic Protons (α, β) | Downfield (likely > 7.5 ppm) | N/A | Doublet (d) |
| Aromatic Protons | Downfield (likely 7.5 - 8.5 ppm) | N/A | Multiplet (m) |
| Vinylic Carbons (α, β) | N/A | Downfield | Singlet (s) |
| Aromatic Carbons | N/A | Downfield | Singlet (s) |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum for m-(2-Nitrovinyl)nitrobenzene is available through the NIST Mass Spectrometry Data Center. The molecular ion peak [M]⁺ confirms the compound's molecular weight. The fragmentation pattern provides valuable information about the molecule's structure, showing characteristic losses of the nitro groups and other fragments.
The mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 194, which corresponds to the molecular weight of β,3-Dinitrostyrene (C₈H₆N₂O₄). The fragmentation pattern is characterized by the sequential loss of nitro groups (NO₂) and other neutral fragments, which helps to confirm the molecular structure.
Key fragmentation peaks observed in the mass spectrum are detailed in the table below.
| m/z Value | Relative Intensity (%) | Possible Fragment Identity | Plausible Neutral Loss |
| 194 | ~40 | [C₈H₆N₂O₄]⁺ (Molecular Ion) | - |
| 148 | ~35 | [M - NO₂]⁺ | NO₂ |
| 147 | ~25 | [M - HNO₂]⁺ | HNO₂ |
| 118 | ~20 | [C₈H₆O]⁺ | 2NO₂ |
| 102 | ~100 (Base Peak) | [C₇H₄O]⁺ | C, H₂, 2NO₂ |
| 90 | ~45 | [C₇H₆]⁺ | CO, 2NO₂ |
| 76 | ~60 | [C₆H₄]⁺ | C₂H₂, 2NO₂ |
| 50 | ~45 | [C₄H₂]⁺ | C₄H₄, 2NO₂ |
Data interpreted from the NIST WebBook entry for m-(2-Nitrovinyl)nitrobenzene.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.
Specific, experimentally-derived FT-IR and Raman spectra for β,3-Dinitrostyrene were not found in the available literature. However, the expected characteristic vibrational frequencies can be predicted based on the known absorption regions of its constituent functional groups.
FT-IR Spectroscopy : The FT-IR spectrum of β,3-Dinitrostyrene would be dominated by strong absorption bands corresponding to the nitro groups. Key expected vibrations include:
Asymmetric and Symmetric NO₂ Stretching: Strong bands would appear around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric) for both the aromatic and vinylic nitro groups.
C=C Stretching: A band for the alkene double bond stretch would be expected in the 1620-1650 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the benzene ring.
C-N Stretching: Vibrations for the C-NO₂ bonds would appear in the 800-900 cm⁻¹ range.
=C-H Bending: Out-of-plane bending for the trans vinylic hydrogens would result in a strong band near 960-980 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy would complement the FT-IR data. The symmetric vibrations, particularly the symmetric NO₂ stretch and the C=C double bond stretch, are expected to produce strong signals in the Raman spectrum. The high degree of conjugation in the molecule would likely enhance the intensity of the Raman scattering signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
While a specific experimental UV-Vis spectrum for β,3-Dinitrostyrene is not available, its structure suggests characteristic absorption patterns. The molecule contains a highly conjugated system, including the benzene ring, the vinyl group, and two nitro groups, which act as strong chromophores.
This extended π-system is expected to result in strong absorption in the UV region. The primary absorption band would correspond to a π → π* transition. Due to the presence of the electron-withdrawing nitro groups and the extended conjugation, this absorption maximum (λ_max) is expected to be significantly red-shifted (shifted to a longer wavelength) compared to styrene (B11656) or nitrobenzene. The spectrum of the parent compound, trans-β-nitrostyrene, shows a strong absorption maximum around 312 nm. It is plausible that the addition of a second nitro group on the benzene ring in β,3-Dinitrostyrene would further influence the position and intensity of this absorption band.
Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.
A search of crystallographic databases did not yield a determined crystal structure for β,3-Dinitrostyrene. If a suitable single crystal of the compound were grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular geometry.
Such an analysis would be expected to confirm the trans configuration of the nitrovinyl group. It would also reveal the planarity of the molecule; steric hindrance between the vinylic group and the aromatic ring might cause a slight twist from perfect planarity. Furthermore, crystallographic data would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the solid-state properties of the compound.
Theoretical and Computational Investigations of β,3 Dinitrostyrene Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Hartree-Fock)
Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules like β,3-dinitrostyrene. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to model molecular properties. arxiv.orgmit.edu DFT, with functionals like B3LYP, is often favored for its balance of computational cost and accuracy in predicting geometries and vibrational frequencies. researchgate.net HF, an ab initio method, provides a good starting point for more complex calculations, though it doesn't account for electron correlation to the same extent as DFT. researchgate.netaustinpublishinggroup.com
For β,3-dinitrostyrene, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The presence of two strongly electron-withdrawing nitro groups significantly influences its electronic properties. The nitro group on the β-carbon, in conjugation with the styrene (B11656) backbone, and the second nitro group on the aromatic ring at the meta position, both pull electron density away from the carbon framework.
This electronic structure dictates the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. austinpublishinggroup.com In β,3-dinitrostyrene, the extensive conjugation and the electron-withdrawing nature of the nitro groups are expected to lower the LUMO energy significantly, making it a potent electrophile, particularly susceptible to nucleophilic attack at the β-carbon. Theoretical calculations can quantify these effects, providing valuable predictions for its behavior in chemical reactions. mdpi.com For instance, studies on related nitroarenes and nitrostyrenes have successfully used these methods to understand their electronic properties and reaction mechanisms. rsc.orgresearchgate.net
Table 1: Predicted Electronic Properties of β,3-Dinitrostyrene from Quantum Chemical Calculations (Illustrative Data)
| Property | Calculation Method | Predicted Value/Observation | Significance |
|---|---|---|---|
| HOMO Energy | DFT (B3LYP/6-31G*) | -8.5 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | DFT (B3LYP/6-31G*) | -3.5 eV | Low energy suggests high susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G*) | 5.0 eV | A relatively small gap indicates high reactivity. |
| Dipole Moment | HF/6-31G* | ~5.5 D | High value reflects the significant charge separation due to nitro groups. |
Note: The data in this table is illustrative and based on typical values for similar nitro-substituted aromatic compounds. Actual values would require specific calculations for β,3-dinitrostyrene.
Reaction Mechanism Studies and Transition State Modeling
Computational chemistry provides powerful insights into the detailed pathways of chemical reactions involving β,3-dinitrostyrene. By modeling the potential energy surface (PES), researchers can identify the structures of reactants, products, intermediates, and, crucially, transition states. arxiv.org Transition state (TS) theory is central to understanding reaction kinetics, as the energy of the TS determines the activation energy barrier of a reaction. libretexts.org
For β,3-dinitrostyrene, a highly reactive electrophile, mechanistic studies often focus on reactions like Michael additions and cycloadditions. nih.govresearchgate.net Computational modeling of these reactions involves locating the transition state structure for each potential pathway. For example, in a [3+2] cycloaddition reaction, DFT calculations can determine whether the mechanism is concerted or stepwise and predict the regioselectivity and stereoselectivity of the product. rsc.org The calculations can model the approach of the nucleophile or dipole to the dinitrostyrene, mapping the geometric and energetic changes as new bonds are formed. researchgate.net This level of detail is often inaccessible through experimental means alone. pnnl.gov
Energy Profiles and Reaction Coordinate Analysis
A reaction energy profile, also known as a reaction coordinate diagram, is a one-dimensional representation of the potential energy surface that illustrates the energy changes as reactants are converted to products. wikipedia.orgnih.gov The x-axis, or reaction coordinate, represents the progress of the reaction, encompassing all the complex geometric changes like bond breaking and formation. oregonstate.edu The y-axis represents the potential or free energy of the system.
For a reaction involving β,3-dinitrostyrene, the energy profile would show the relative energies of the reactants, any intermediates, the transition states, and the final products. researchgate.net Key features of the profile include:
Activation Energy (ΔG‡): The energy difference between the reactants and the highest energy transition state. This barrier determines the reaction rate. oregonstate.edu
Reaction Energy (ΔG°): The net energy difference between the reactants and products, indicating whether the reaction is thermodynamically favorable (exothermic/exergonic) or unfavorable (endothermic/endergonic). wikipedia.org
By calculating the energies of stationary points along the reaction coordinate, computational chemists can construct these profiles. For instance, a Michael addition to β,3-dinitrostyrene might proceed through a stable intermediate, which would appear as a valley in the energy profile between two transition states. nih.gov Analysis of the reaction coordinate helps to visualize the sequence of events during the reaction, such as the initial approach of a nucleophile, the formation of a C-C bond, and subsequent protonation steps.
Table 2: Illustrative Energy Profile Data for a Michael Addition to β,3-Dinitrostyrene
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | β,3-Dinitrostyrene + Nucleophile | 0.0 |
| Transition State 1 (TS1) | Formation of C-C bond | +15.2 |
| Intermediate | Zwitterionic or carbanionic adduct | -5.8 |
| Transition State 2 (TS2) | Proton transfer step | +8.5 |
Note: This table presents hypothetical but realistic energy values for a multi-step reaction mechanism.
Analysis of Steric and Electronic Influences on Reaction Stereoselectivity
The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomeric products. Computational modeling is exceptionally useful for dissecting the subtle steric and electronic factors that govern this selectivity. chemrxiv.org In reactions of β,3-dinitrostyrene, the geometry of the transition state is influenced by interactions between the substituents on the reactants.
Electronic Influences: The powerful electron-withdrawing effects of the two nitro groups dominate the electronic landscape of β,3-dinitrostyrene. These groups polarize the molecule, creating a highly electrophilic β-carbon. This electronic preference strongly directs the initial approach of nucleophiles. The orientation of the interacting orbitals (e.g., HOMO of the nucleophile and LUMO of the dinitrostyrene) in the transition state is crucial for minimizing the activation energy and can favor a specific stereochemical pathway.
Steric Influences: Steric hindrance refers to the repulsive forces between electron clouds of bulky groups. The nitro group at the β-position and the nitro-substituted phenyl ring can create significant steric bulk. In a transition state, these groups can clash with the approaching reactant and its substituents. The reaction will preferentially proceed through a transition state that minimizes these unfavorable steric interactions, leading to the formation of the sterically less hindered product. Studies on related β-nitrostyrenes have shown that substitution can significantly influence reduction potentials and reactivity due to a combination of these effects. researchgate.net
Computational analysis allows for the separate evaluation of these factors. By calculating the energies of different diastereomeric transition states (e.g., endo vs. exo in a cycloaddition), a direct prediction of the major product can be made. rsc.org Furthermore, techniques like Natural Bond Orbital (NBO) analysis or energy decomposition analysis can quantify the specific stabilizing (e.g., orbital overlap) and destabilizing (e.g., steric repulsion) interactions within the transition state structure.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of β,3-dinitrostyrene are critical to its reactivity and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for rotation around single bonds. For β,3-dinitrostyrene, the key rotational degree of freedom is the single bond between the aromatic ring and the vinyl group.
Computational methods can systematically explore the potential energy surface with respect to the rotation around this bond. By calculating the energy for different dihedral angles, a rotational energy profile can be constructed, revealing the most stable (lowest energy) conformations and the energy required to interconvert between them. The planarity of the styrene system is likely favored due to conjugation, but steric clashes between the ortho-hydrogens on the phenyl ring and the β-nitro group could lead to a slightly twisted lowest-energy conformation.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, rotations, and conformational changes at a given temperature. nih.govresearchgate.net This provides a more realistic picture of the molecule's behavior in solution, including its interactions with solvent molecules. For β,3-dinitrostyrene, MD simulations could be used to:
Determine the distribution of conformers at room temperature.
Observe the timescale of conformational transitions.
Simulate how the molecule's shape changes upon interaction with another reactant or a catalyst.
Table 3: Conformational Analysis of the Phenyl-Vinyl Dihedral Angle in β,3-Dinitrostyrene (Illustrative)
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0 | 1.5 | Planar conformation, slight steric strain. |
| 30 | 0.0 | Twisted, lowest energy conformation. Represents a balance between conjugation and steric relief. |
| 90 | 6.0 | Perpendicular conformation, conjugation is broken. Represents the rotational barrier. |
Intermolecular Interactions and Aggregation Phenomena (e.g., π–π Stacking Interactions)
Non-covalent intermolecular forces play a crucial role in the solid-state structure and solution behavior of molecules like β,3-dinitrostyrene. nih.gov The presence of an extended π-system and highly polar nitro groups facilitates several types of interactions.
π–π Stacking Interactions: The aromatic ring of β,3-dinitrostyrene is electron-deficient due to the attached nitro groups. This makes it an excellent candidate for π–π stacking interactions with electron-rich aromatic systems. wikipedia.org However, it can also stack with itself. In such cases, the molecules typically adopt a displaced or parallel-offset arrangement to minimize electrostatic repulsion between the electron clouds while maximizing attractive dispersion forces. rsc.org These interactions are fundamental in crystal packing and can influence solubility and aggregation in solution. mdpi.com Computational studies can precisely calculate the geometry and binding energy of these stacked dimers. nih.govnih.gov
Dipole-Dipole Interactions: β,3-dinitrostyrene is a highly polar molecule with a large dipole moment. These permanent dipoles can align in the solid state or in aggregates, leading to strong, stabilizing electrostatic interactions. rsc.org
Other Interactions: Hydrogen bonding is not a primary interaction for β,3-dinitrostyrene itself, but its nitro groups can act as hydrogen bond acceptors from solvent molecules or other species.
Computational modeling can quantify the strength of these interactions. By calculating the interaction energy between two or more β,3-dinitrostyrene molecules, researchers can understand the forces driving aggregation and crystal formation. nih.gov This is vital for materials science applications where controlling the solid-state packing is essential for desired properties.
Computational Approaches for Catalyst Design in Dinitrostyrene Transformations
The high reactivity of β,3-dinitrostyrene makes it a valuable substrate for various chemical transformations, but controlling the selectivity (chemo-, regio-, and stereoselectivity) of these reactions often requires a catalyst. Computational chemistry has become an indispensable tool for the rational design and optimization of catalysts. pnnl.govscilit.com
The process of computational catalyst design typically involves:
Mechanism Elucidation: First, the mechanism of the uncatalyzed reaction is thoroughly studied using methods described in section 5.2 to identify the rate-determining step and the structure of its transition state.
In Silico Screening: A library of potential catalyst candidates is designed or selected. The interaction of each candidate with the substrate and, more importantly, with the transition state is modeled computationally. The effectiveness of a catalyst is judged by how much it lowers the activation energy of the rate-determining step.
Optimization: Promising candidates from the initial screening are further refined. Their structures are systematically modified (e.g., changing functional groups) to maximize the stabilizing interactions with the transition state, thereby enhancing catalytic activity and selectivity. vt.edu
For transformations involving β,3-dinitrostyrene, computational methods could be used to design organocatalysts (e.g., thioureas, squaramides) that use hydrogen bonding to activate the dinitrostyrene and stabilize the developing negative charge in the transition state of a nucleophilic attack. researchgate.net DFT calculations can predict the binding energies between the catalyst and the transition state, providing a quantitative measure of catalytic efficacy before any experimental work is undertaken.
Strategic Applications of β,3 Dinitrostyrene in Complex Chemical Synthesis
Precursor for the Synthesis of Indole (B1671886) Derivatives
The reductive cyclization of ortho-nitro-β-nitrostyrenes, such as β,3-dinitrostyrene derivatives, is a well-established and efficient method for the synthesis of the indole ring system. This transformation is a key step in the preparation of a variety of substituted indoles, including those with significant biological activity.
Synthesis of 5,6-Dihydroxyindole and its Acetoxy/Benzyloxy Derivatives
One of the notable applications of dinitrostyrene derivatives is in the synthesis of 5,6-dihydroxyindole, a crucial component in the biosynthesis of melanin, and its protected analogues. The general synthetic strategy involves the reductive cyclization of a 4,5-disubstituted-2,β-dinitrostyrene.
The synthesis of 5,6-dihydroxyindole is achieved through the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene. This process can be carried out in a single step using hydrogen gas with a palladium, platinum, or rhodium catalyst in a polar hydroxylic reaction system researchgate.net. An alternative method employs sodium dithionite (B78146) (Na₂S₂O₄) in the presence of zinc sulfate (ZnSO₄) at a controlled pH sci-hub.se.
For the synthesis of protected derivatives, the corresponding substituted dinitrostyrenes are used as starting materials. 5,6-Dibenzyloxyindole is produced by the reductive cyclization of 4,5-dibenzyloxy-2,β-dinitrostyrene researchgate.netgoogle.com. This reaction has been traditionally carried out using iron in acetic acid researchgate.netgoogle.com. Similarly, 5,6-diacetoxyindole (B75982) is obtained from the reductive cyclization of 4,5-diacetoxy-2,β-dinitrostyrene, also commonly using iron in acetic acid as the reducing agent researchgate.netgoogle.com. The dibenzyloxy derivative can be subsequently debenzylated to yield 5,6-dihydroxyindole researchgate.net.
Table 1: Synthesis of 5,6-Disubstituted Indoles from 4,5-Disubstituted-2,β-dinitrostyrenes
| Target Indole Derivative | Dinitrostyrene Precursor | Reductive Cyclization Reagents |
|---|---|---|
| 5,6-Dihydroxyindole | 4,5-Dihydroxy-2,β-dinitrostyrene | H₂ with Pd, Pt, or Rh catalyst; or Na₂S₂O₄/ZnSO₄ |
| 5,6-Dibenzyloxyindole | 4,5-Dibenzyloxy-2,β-dinitrostyrene | Fe in acetic acid |
| 5,6-Diacetoxyindole | 4,5-Diacetoxy-2,β-dinitrostyrene | Fe in acetic acid |
Preparation of Substituted Indoles (e.g., 2-substituted, 4,7-dimethoxyindole, 7-methoxyindole, 3-aroylindole)
The utility of dinitrostyrene derivatives extends to the synthesis of a broader range of substituted indoles. While direct synthesis from the parent β,3-dinitrostyrene is not always the primary route, the underlying reductive cyclization chemistry of substituted dinitrostyrenes is a key principle.
2-Substituted Indoles: The reductive cyclization of β-substituted-2,β-dinitrostyrenes provides a direct route to 2-substituted indoles. For example, the palladium-catalyzed reductive cyclization of β-acyl-β-alkyl substituted 2-nitrostyrenes leads to the formation of 2-substituted 3-acylindoles researchgate.net.
7-Methoxyindole: A general method for the large-scale synthesis of 2-alkyl-7-methoxyindoles involves the reductive cyclization of β-alkyl-3-methoxy-2,β-dinitrostyrenes. This approach has been shown to be effective for preparing various 2-alkyl-7-methoxyindole analogs.
4,7-Dimethoxyindole: While a direct synthesis from a corresponding dinitrostyrene is not prominently featured in readily available literature, the general applicability of the reductive cyclization of appropriately substituted dinitrostyrenes suggests that 2,5-dimethoxy-β,3-dinitrostyrene could serve as a precursor.
3-Aroylindoles: The synthesis of 3-aroylindoles often proceeds through the Friedel-Crafts acylation of an existing indole ring. However, synthetic strategies involving the annulation of C-nitrosoaromatics with conjugated terminal alkynones provide a regioselective route to 3-aroylindoles, which could potentially be adapted from intermediates derived from dinitrostyrene chemistry.
Role in the Synthesis of Natural Product Cores (e.g., Conophylline, Rutaecarpine Analogues)
While a direct and established synthetic pathway starting from β,3-dinitrostyrene for the total synthesis of complex natural products like Conophylline and Rutaecarpine is not widely documented, the indole core, which is a fundamental component of these molecules, can be constructed using dinitrostyrene chemistry. The functionalized indoles thus obtained can then serve as key intermediates in the multi-step synthesis of these natural product analogues.
Building Block for Pharmaceutically Relevant Scaffolds
The chemical transformations of β,3-dinitrostyrene and its derivatives also provide access to key intermediates used in the synthesis of pharmaceutically active compounds. These applications highlight the strategic importance of this class of compounds in medicinal chemistry.
Precursors to Chiral Nitroalkanes for Drug Synthesis (e.g., Tamsulosin, Selegiline)
While a direct synthetic route from β,3-dinitrostyrene to the final drug molecules Tamsulosin and Selegiline is not established, the chemistry of related nitroalkenes is central to the synthesis of chiral nitroalkanes, which can be valuable precursors. The synthesis of both Tamsulosin and Selegiline involves the use of chiral amine intermediates. Asymmetric reduction of nitroalkenes or the use of chiral catalysts in reactions involving nitroalkanes can lead to the formation of such chiral amines.
Although not directly starting from β,3-dinitrostyrene, the general principle of using nitroalkane chemistry to generate chiral centers is a key aspect of the synthesis of these pharmaceuticals. The potential for β,3-dinitrostyrene to be converted into a functionalized chiral nitroalkane intermediate, while not a common strategy, remains a theoretical possibility for synthetic chemists.
Intermediates for Tryptamines and Related Bioactive Amines
Tryptamines are a class of monoamine alkaloids that contain an indole ring structure and are known for their wide range of biological activities. The synthesis of tryptamines can be achieved from indole precursors, which in turn can be synthesized from dinitrostyrene derivatives. A common route to tryptamines involves the preparation of 3-(2-nitroethyl)indole, which is then reduced to the corresponding amine.
The synthesis of 3-(2-nitroethyl)indole can be accomplished through the reduction of 3-(2-nitrovinyl)indole, a compound that can be formed from the reaction of indole with a nitroethylene derivative. Given that indoles can be synthesized via the reductive cyclization of dinitrostyrenes, there exists a multi-step pathway from a substituted β,3-dinitrostyrene to a corresponding tryptamine. This makes β,3-dinitrostyrene a potential starting point for the synthesis of a variety of bioactive tryptamine derivatives.
Synthesis of Quinolines and Benzodiazepines
β,3-Dinitrostyrene and related β-nitrostyrenes serve as versatile precursors in the synthesis of nitrogen-containing heterocyclic compounds, including quinolines and benzodiazepines. The electron-deficient nature of the double bond, imparted by the β-nitro group, facilitates various cycloaddition and annulation reactions.
One notable application is in the construction of the 1,4-benzodiazepine framework, a core structure in many pharmaceutically active compounds. nih.gov A highly efficient method involves a [4+3]-cycloaddition reaction between 2-amino-β-nitrostyrenes and α-bromohydroxamate, using a base such as cesium carbonate (Cs₂CO₃). nih.gov This process yields 1,4-benzodiazepin-3-ones in good yields. nih.gov Furthermore, an organocatalytic asymmetric variant of this cycloaddition has been developed using a bifunctional squaramide-based catalyst, enabling the enantioselective synthesis of chiral 1,4-benzodiazepines. nih.gov
Table 1: Organocatalytic Asymmetric [4+3]-Cycloaddition for 1,4-Benzodiazepine-3-one Synthesis nih.gov
| Entry | Base | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Na₂CO₃ | Ia | 14 | 48 |
| 2 | K₂CO₃ | Ia | 21 | 55 |
| 3 | Cs₂CO₃ | Ia | 35 | 62 |
| 4 | Li₂CO₃ | Ia | 25 | 58 |
| 5 | Et₃N | Ia | <5 | N/A |
For the synthesis of quinolines, β-nitrostyrenes participate in copper-catalyzed [4+2] cycloaddition reactions with anthranils. This method provides a mild and effective route to biologically significant 3-nitroquinolines. researchgate.net Another approach involves the mechanochemical condensation of benzaldehydes with 2-amino-nitrostyrene, which subsequently undergoes cyclization to form the quinoline core. researchgate.net These synthetic strategies leverage the reactivity of the nitrostyrene (B7858105) moiety to construct the fused heterocyclic system characteristic of quinolines. The Friedländer synthesis, a classic method for preparing quinolines, can also be adapted by using precursors derived from the reduction of nitroaromatics, highlighting the synthetic utility of the nitro group in accessing these scaffolds. mdpi.com
Formation of Diverse Heterocyclic Compound Libraries
The reactivity of the β-nitrovinyl group makes β,3-dinitrostyrene an important building block for synthesizing diverse libraries of heterocyclic compounds through multicomponent and cycloaddition reactions. bohrium.com
Pyrrolidine and Pyrroline Derivatives
β-Nitrostyrenes are key starting materials for the synthesis of pyrrolidine and pyrrole derivatives, which are prevalent motifs in natural products and pharmaceuticals. bohrium.commdpi.com Multicomponent reactions (MCRs) are particularly efficient for this purpose, as they allow the construction of complex polysubstituted pyrroles in a single step from simple precursors, often with high atom economy and yield. bohrium.comresearchgate.net These reactions typically involve the Michael addition of a nucleophile to the β-nitrostyrene, followed by subsequent cyclization and condensation steps. bohrium.comresearchgate.net
Various catalysts, including FeCl₃, iodine, and nanoparticles, have been employed to facilitate the synthesis of tetrasubstituted pyrroles from β-nitrostyrenes, anilines, and β-dicarbonyl compounds. bohrium.com The reaction conditions, such as the choice of solvent and temperature, can be tuned to optimize the yield of the desired pyrrole derivatives. bohrium.com Beyond pyrroles, β-nitrostyrene-related compounds are used to synthesize pyrrolidines and spiropyrrolidines. bohrium.com For example, the Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes, often catalyzed by pyrrolidine, generates adducts that are precursors to γ-aminobutyric acid (GABA) analogues, which possess significant pharmacological activity. chemrxiv.org
Isoxazolines and Isoxazoline-N-oxides
The carbon-carbon double bond in β,3-dinitrostyrene is an excellent dipolarophile for [3+2] cycloaddition reactions, particularly with nitrile oxides, which is the most common method for synthesizing the isoxazoline (B3343090) ring. mdpi.comnih.gov This reaction provides a direct route to 2-isoxazolines, which are key structural components in various bioactive molecules. mdpi.com The presence of the nitro group can influence the regioselectivity of the cycloaddition and provides a handle for further functionalization of the resulting isoxazoline. mdpi.comresearchgate.net
Furthermore, β,3-dinitrostyrene can be used in annulation reactions to create isoxazoline N-oxides. A divergent synthesis method allows for the selective formation of either nitrocyclopropanes or isoxazoline N-oxides from the reaction of nitro compounds with vinyl sulfonium salts. rsc.org The reaction outcome is controlled by the choice of base and solvent. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ethyl acetate (EtOAc) favors cyclopropanation, whereas triethylamine (Et₃N) in 2,2,2-trifluoroethanol (CF₃CH₂OH) selectively yields isoxazoline N-oxides. rsc.org
Table 2: Solvent and Base Control in the Synthesis of Isoxazoline N-Oxides vs. Nitrocyclopropanes rsc.org
| Desired Product | Base | Solvent | Selectivity |
|---|---|---|---|
| Nitrocyclopropane | DBU | EtOAc | Predominant |
| Isoxazoline N-oxide | Et₃N | CF₃CH₂OH | Selective |
Aziridine Derivatives
Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their ring strain. nih.gov The activated double bond in β,3-dinitrostyrene makes it a suitable substrate for aziridination reactions. Various methods for the aziridination of alkenes, such as those catalyzed by rhodium(II) or copper complexes, can be applied. organic-chemistry.orgnih.gov These reactions typically involve the transfer of a nitrene group from an aminating agent, like a sulfonylhydroxylamine or PhI=NTs, to the alkene. organic-chemistry.org The reaction of β-nitrostyrene can lead directly to the formation of highly functionalized nitroaziridines. researchgate.net The electron-withdrawing nitro groups enhance the electrophilicity of the alkene, facilitating the attack by the nitrene species and subsequent ring closure. researchgate.netresearchgate.net
Dihyroindeno[1,2-b]pyrroles and Fused Diazaheterocycles
The synthetic utility of β-nitrostyrenes extends to the construction of complex, fused heterocyclic systems. researchgate.net They are key intermediates in the synthesis of dihyroindeno[1,2-b]pyrroles and indeno[2',1':4,5]pyrrolo[1,2-a]-fused 1,3-diazaheterocycles. researchgate.net These intricate molecular architectures are assembled through cascade reactions that often begin with a Michael addition to the nitroalkene, followed by intramolecular cyclizations to build the fused ring systems. researchgate.net Similarly, related multicomponent strategies can be employed to synthesize other fused diazaheterocycles, such as 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles. scielo.br These reactions highlight the ability of the nitrostyrene scaffold to serve as a linchpin in the convergent synthesis of complex polycyclic molecules. researchgate.netscielo.br
Advanced Applications in Materials Science and Electrochemistry
The unique electronic properties of β,3-dinitrostyrene and its derivatives lead to applications beyond traditional organic synthesis, extending into the fields of electrochemistry and materials science.
The electrochemical behavior of β-nitrostyrene derivatives has been studied using techniques like polarography and cyclic voltammetry. researchgate.net These studies reveal that the compounds undergo electroreduction, and the reduction potentials are sensitive to both the electronic properties of substituents on the aromatic ring and substitution at the β-carbon. researchgate.net For instance, electron-donating groups in the para position make the reduction potential more negative. This tunable electrochemical behavior suggests potential applications in the design of electroactive materials and sensors. researchgate.net
Table 3: Effect of para-Substituent on the Half-Wave Potential (E₁/₂) of β-Nitrostyrenes researchgate.net
| para-Substituent | E₁/₂ (V) vs. Ag/AgCl at pH 7 |
|---|---|
| -OH | -0.450 |
| -OCH₃ | -0.425 |
| -H | -0.390 |
| -Cl | -0.370 |
| -NO₂ | -0.320 |
In materials science, heterocyclic compounds derived from nitrostyrene precursors have shown promise in optoelectronic applications. For example, 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles, which can be synthesized via multicomponent reactions related to nitrostyrene chemistry, have been investigated as sensitizer dyes in dye-sensitized solar cells (DSSCs). scielo.br These materials possess favorable optoelectronic properties and can be functionalized with anchoring groups (e.g., carboxylic acid) to adsorb onto the surface of TiO₂ mesoporous films. scielo.br In a DSSC, these dyes absorb light, leading to the injection of an electron into the TiO₂ conduction band and generating a photocurrent, demonstrating a practical application in energy conversion technologies. scielo.br
Utilization as a Cathode Material in Electrochemical Cells
Organic electrode materials are emerging as promising alternatives to traditional inorganic cathodes due to their structural diversity, environmental friendliness, and the abundance of raw materials. pnas.orgnih.gov Nitroaromatic compounds, in particular, have been identified as novel high-energy cathode materials for rechargeable alkali-ion batteries. researchgate.netresearchgate.net
The core of their potential lies in the multi-electron redox reactions that the nitro group (-NO₂) can undergo. pnas.org Unlike traditional organic electrodes that typically involve a single-electron reaction per active group, nitroaromatic cathodes can facilitate a six-electron transfer per nitro group. pnas.orgnih.gov This process involves the reduction of the nitro group to an amino group, which dramatically increases the specific capacity and energy density of the battery. pnas.org
For instance, research on 1,5-dinitronaphthalene (1,5-DNN), a related nitroaromatic compound, has demonstrated the viability of this approach. This material achieved an exceptionally high specific capacity of 1,338 mAh·g⁻¹ and an energy density of 3,273 Wh·kg⁻¹, surpassing the performance of many existing organic and even some inorganic cathode materials. pnas.orgnih.gov The electrochemical process for 1,5-DNN involves the reduction of its nitro groups to amino groups, accompanied by the formation of various inorganic and organic lithium salts. pnas.org
Studies on the electrochemical reduction of β-nitrostyrene derivatives indicate that their reduction potentials are sensitive to molecular structure and electron density distribution. researchgate.net This suggests that the electrochemical properties of compounds like β,3-dinitrostyrene could be tuned through molecular design to optimize their performance as cathode materials. researchgate.net
The following table summarizes the performance of a representative nitroaromatic compound, highlighting the potential for this class of materials in electrochemical applications.
Table 1: Electrochemical Performance of 1,5-Dinitronaphthalene Cathode
| Metric | Value |
| Specific Capacity | 1,338 mAh·g⁻¹ |
| Energy Density | 3,273 Wh·kg⁻¹ |
| Redox Mechanism | Six-electron reduction per nitro group |
While specific data for β,3-dinitrostyrene is not yet prevalent in published literature, the proven success of analogous nitroaromatic compounds provides a strong impetus for future research into its capabilities as a high-performance cathode material.
Future Directions and Emerging Research Frontiers in β,3 Dinitrostyrene Chemistry
Development of Novel and Sustainable Catalytic Systems for Dinitrostyrene Transformations
A primary focus for the future of β,3-dinitrostyrene chemistry lies in the creation of novel and sustainable catalytic systems. The drive towards "green chemistry" necessitates a move away from stoichiometric reagents and harsh reaction conditions that have traditionally been used in nitroalkene transformations. youtube.comijrpc.comresearchgate.netjetir.org Future research will likely concentrate on catalytic methods that are not only efficient but also environmentally conscious. acs.org
Key areas of development include:
Heterogeneous Catalysis: The use of solid-supported catalysts offers significant advantages in terms of catalyst recovery, reusability, and simplification of product purification. Research into new solid supports and the immobilization of active metal catalysts or organocatalysts will be crucial for developing robust and industrially viable processes for β,3-dinitrostyrene transformations.
Biocatalysis: Enzymes represent nature's own highly specific and efficient catalysts. acs.org Exploring the use of enzymes, either isolated or within whole-cell systems, for the selective reduction or functionalization of the nitro groups or the double bond in β,3-dinitrostyrene could lead to highly enantioselective and environmentally friendly synthetic routes.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Developing photocatalytic systems that can activate β,3-dinitrostyrene for novel transformations, such as cycloadditions or cross-coupling reactions, under mild conditions is a promising avenue.
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, platinum) to catalysts based on earth-abundant and less toxic metals like iron, copper, and nickel is a central goal of sustainable chemistry. youtube.com Research efforts will be directed towards designing new ligand systems that can enable these more abundant metals to effectively catalyze reactions involving β,3-dinitrostyrene. A notable example in a related area is the reductive cyclization of (E)-4,5-dihydroxy-2,β-dinitrostyrene to 5,6-dihydroxyindole, which highlights the potential for catalytic transformations of dinitrostyrene derivatives. tandfonline.com
| Catalytic Approach | Potential Advantages for β,3-Dinitrostyrene | Research Focus |
| Heterogeneous Catalysis | Easy catalyst separation, reusability, process simplification. | Novel supports, catalyst immobilization techniques. |
| Biocatalysis | High selectivity (chemo-, regio-, enantio-), mild conditions, biodegradable. acs.org | Enzyme screening, protein engineering, whole-cell systems. |
| Photocatalysis | Use of light as a traceless reagent, mild reaction conditions. | Development of new photosensitizers, exploration of novel reaction pathways. |
| Earth-Abundant Metals | Lower cost, reduced toxicity, increased sustainability. youtube.com | Ligand design, mechanistic studies for Fe, Cu, Ni catalysts. |
Integration of β,3-Dinitrostyrene Syntheses into Continuous Flow Chemistry and Automated Platforms
The transition from traditional batch processing to continuous flow manufacturing and automated synthesis represents a paradigm shift in chemical production. chemspeed.comsyrris.com This evolution offers enhanced safety, reproducibility, and efficiency, making it a particularly attractive frontier for the chemistry of energetic materials like dinitrostyrenes. youtube.com
Future research in this domain will focus on:
Microreactor Technology: The use of microreactors provides superior control over reaction parameters such as temperature, pressure, and mixing, which is critical when handling potentially reactive intermediates. youtube.comnih.govwiley.com Developing continuous flow processes for the synthesis and subsequent transformation of β,3-dinitrostyrene in microfluidic devices can lead to safer and more efficient production. nih.govresearchgate.net This technology allows for precise control over reaction conditions, which can be leveraged to shift reactions toward a desired product with high precision. nih.gov
Automated Synthesis Platforms: Integrating flow reactors with automated platforms controlled by software can enable high-throughput screening of reaction conditions and catalysts. chemspeed.comsigmaaldrich.com This approach can accelerate the discovery of new reactions and the optimization of existing processes for β,3-dinitrostyrene. youtube.com These platforms can handle complex workflows, including reaction setup, work-up, purification, and analysis. chemspeed.com
In-line Analysis: The incorporation of real-time analytical techniques (e.g., IR, NMR, and mass spectrometry) into flow systems will allow for continuous monitoring of reaction progress and purity. This data-rich approach facilitates rapid optimization and ensures consistent product quality. A recent development in this area is the continuous-flow synthesis of 1,4,6,7-tetrahydro-5H- tandfonline.comnih.govsigmaaldrich.comtriazolo[4,5-c]pyridines, which demonstrates a safe and scalable alternative to batch synthesis for complex heterocycles. rsc.org
Exploration of Undiscovered Reactivity Modes and Multi-Component Reactions
While the reduction of nitro groups is a known transformation for nitrostyrenes, the full reactive potential of β,3-dinitrostyrene is far from being fully explored. researchgate.net The presence of two nitro groups and a reactive double bond offers opportunities for complex and novel chemical transformations.
Emerging research will likely target:
Selective Functionalization: Developing methods to selectively react one nitro group while leaving the other intact, or to functionalize the vinylic position without affecting the nitro groups, is a significant challenge. Success in this area would vastly expand the synthetic utility of β,3-dinitrostyrene.
Domino and Cascade Reactions: The unique structure of β,3-dinitrostyrene makes it an ideal candidate for designing domino or cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity.
Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for generating diverse molecular scaffolds. nih.govnih.govrsc.orgthieme.de Designing new MCRs that incorporate β,3-dinitrostyrene as a key component could provide rapid access to novel classes of compounds. youtube.comresearchgate.net The advantages of MCRs include high atom and step economy, leading to reduced waste and lower costs. nih.gov
Advanced Computational Methods for De Novo Design of Dinitrostyrene-Based Molecules
The synergy between computational chemistry and experimental synthesis is becoming increasingly powerful. Advanced computational methods can accelerate the discovery and development of new molecules and materials based on the β,3-dinitrostyrene scaffold.
Future directions in this area include:
In Silico Screening: Utilizing computational models to predict the properties (e.g., reactivity, electronic properties, potential biological activity) of virtual libraries of β,3-dinitrostyrene derivatives. This can help prioritize synthetic targets and guide experimental efforts.
De Novo Design: Employing algorithms to design novel molecules with desired properties from the ground up, using β,3-dinitrostyrene as a starting fragment. nih.gov This approach has been used to design ligands for biological targets and could be adapted for materials science applications. nih.govbiorxiv.org
Reaction Prediction: Using AI and machine learning models, trained on vast databases of chemical reactions, to predict new and viable synthetic routes for and from β,3-dinitrostyrene. youtube.com
Synergistic Approaches Combining Experimental and Theoretical Studies for Mechanistic Depth
A deep understanding of reaction mechanisms is fundamental to controlling and improving chemical transformations. The future of β,3-dinitrostyrene chemistry will rely heavily on the close integration of experimental and theoretical methods to unravel complex reaction pathways. nih.govnih.gov
This synergistic approach will involve:
Spectroscopic and Kinetic Studies: Employing advanced spectroscopic techniques (e.g., in-situ IR, time-resolved spectroscopy) and detailed kinetic analysis to identify reaction intermediates and transition states.
Computational Modeling (DFT): Using Density Functional Theory (DFT) and other computational methods to model reaction energy profiles, elucidate transition state geometries, and explain observed selectivities. researchgate.net This can provide insights that are difficult or impossible to obtain through experiments alone.
Iterative Feedback Loop: Creating a feedback loop where experimental results are used to refine theoretical models, and computational predictions are used to design new experiments. This iterative process is crucial for tackling complex mechanistic questions and for the rational design of more efficient catalysts and reaction conditions for β,3-dinitrostyrene. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for beta,3-Dinitrostyrene, and how can researchers optimize yields while ensuring safety?
- Methodological Answer : this compound is synthesized via nitroaromatic coupling reactions, often involving nitration of styrene derivatives under controlled conditions. A representative procedure involves:
Reagent preparation : Use stoichiometric nitric acid/sulfuric acid mixtures for nitration, ensuring temperature control (<5°C to prevent decomposition) .
Reaction monitoring : Track reaction progress via thin-layer chromatography (TLC) or HPLC, with quenching in ice-water baths to isolate intermediates.
Yield optimization : Adjust molar ratios (e.g., nitro precursor to styrene derivatives) and reaction time (typically 4–6 hours) to balance yield and purity.
- Safety : Due to its explosive sensitivity (CAS: 882-26-8), use blast shields, remote handling tools, and inert gas purging during crystallization .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated DMSO to confirm nitro group positions and vinyl proton coupling patterns .
- IR spectroscopy : Identify characteristic nitro (1520–1350 cm) and C=C (1630–1600 cm) stretches.
- GC-FID/HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment, validated against reference standards .
Q. How should researchers handle contradictions in thermal stability data for this compound?
- Methodological Answer :
Replicate experiments : Conduct differential scanning calorimetry (DSC) under inert atmospheres to confirm decomposition temperatures.
Contextualize variables : Compare solvent purity, heating rates, and instrumentation calibration across studies .
Cross-reference literature : Use peer-reviewed databases (e.g., SciFinder, Reaxys) to resolve discrepancies, prioritizing studies with detailed experimental protocols .
Advanced Research Questions
Q. What experimental design principles minimize decomposition risks during this compound functionalization?
- Methodological Answer :
- Stepwise functionalization : Introduce substituents (e.g., via Suzuki coupling) in low-polarity solvents (e.g., THF) to stabilize the nitrovinyl moiety.
- In situ monitoring : Use Raman spectroscopy to detect exothermic intermediates and adjust reaction conditions dynamically .
- Statistical optimization : Apply factorial design (e.g., Box-Behnken) to model temperature, solvent, and catalyst interactions .
Q. How can researchers reconcile conflicting reactivity data in nitrovinyl-group transformations?
- Methodological Answer :
Mechanistic analysis : Compare reaction pathways (e.g., radical vs. nucleophilic mechanisms) using DFT calculations to identify dominant pathways under varying conditions .
Controlled kinetic studies : Use stopped-flow UV-Vis spectroscopy to quantify intermediate lifetimes in competing reactions .
Meta-analysis : Aggregate data from high-throughput screening studies to identify trends in substituent effects .
Q. What strategies enable the study of this compound’s decomposition pathways under ambient conditions?
- Methodological Answer :
- Accelerated aging : Expose samples to controlled humidity/temperature cycles, analyzing degradation products via LC-MS.
- Isotopic labeling : Synthesize -labeled analogs to trace nitro group stability using isotope-ratio mass spectrometry .
- Computational modeling : Simulate decomposition energetics using Gaussian or ORCA software to predict dominant pathways .
Research Data Management
Q. How should researchers structure datasets for this compound studies to ensure reproducibility?
- Methodological Answer :
- Metadata standards : Include CAS 882-26-8, synthesis conditions (time, temperature, solvent), and instrument calibration logs .
- Open-access repositories : Deposit raw spectra/chromatograms in Zenodo or Figshare with CC-BY licenses .
- Version control : Use GitLab or GitHub to track iterative refinements in synthetic protocols .
Cross-Disciplinary Applications
Q. What role can this compound play in materials science, and how can its hazards be mitigated?
- Methodological Answer :
- Polymer precursors : Incorporate into conjugated polymers via Heck coupling, using stabilizers (e.g., BHT) to suppress radical-initiated decomposition .
- Explosive sensitivity testing : Characterize impact/friction thresholds using ASTM E680-15 protocols, with data cross-validated via multiple labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
